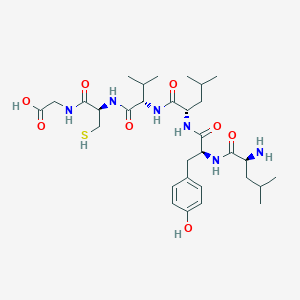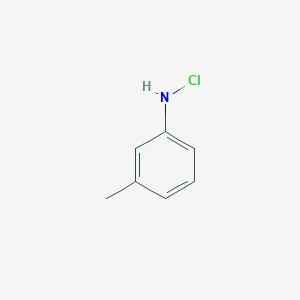
N-(3-Methylphenyl)hypochlorous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methylphenyl)hypochlorous amide is a chemical compound with the molecular formula C₇H₈ClN It is characterized by the presence of a hypochlorous amide group attached to a 3-methylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(3-Methylphenyl)hypochlorous amide can be synthesized through several methods. One common approach involves the reaction of 3-methylphenylamine with hypochlorous acid. The reaction typically occurs under mild conditions, with the amine group reacting with hypochlorous acid to form the hypochlorous amide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Methylphenyl)hypochlorous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the hypochlorous amide group to an amine.
Substitution: The compound can participate in substitution reactions, where the hypochlorous amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: 3-Methylphenylamine.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-Methylphenyl)hypochlorous amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-Methylphenyl)hypochlorous amide involves its interaction with various molecular targets. The hypochlorous amide group can undergo electrophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with nucleophilic sites on biomolecules, potentially leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Methylphenyl)acetamide: Similar structure but with an acetamide group instead of a hypochlorous amide group.
N-(3-Methylphenyl)formamide: Contains a formamide group instead of a hypochlorous amide group.
N-(3-Methylphenyl)benzamide: Features a benzamide group in place of the hypochlorous amide group.
Eigenschaften
CAS-Nummer |
57311-94-1 |
|---|---|
Molekularformel |
C7H8ClN |
Molekulargewicht |
141.60 g/mol |
IUPAC-Name |
N-chloro-3-methylaniline |
InChI |
InChI=1S/C7H8ClN/c1-6-3-2-4-7(5-6)9-8/h2-5,9H,1H3 |
InChI-Schlüssel |
GGMULJXAZFGKEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


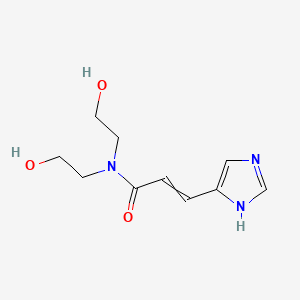
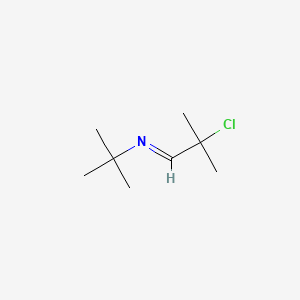
![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)
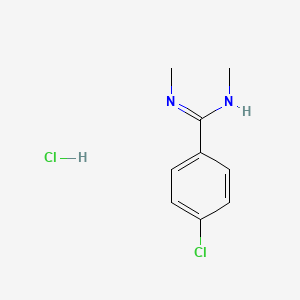

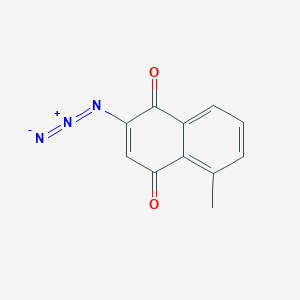
![6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14619355.png)

![Dispiro[2.2.2~6~.2~3~]decane-4,10-dione](/img/structure/B14619365.png)
![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)

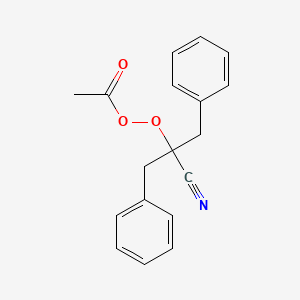
![(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]](/img/structure/B14619398.png)
